1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one
Description
1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a phenyl group substituted with a sulfonamide moiety bearing a 2-methylpiperidine ring. This structure combines a lactam (pyrrolidinone) with a sulfonylpiperidine pharmacophore, a combination observed in compounds targeting neurological, cardiovascular, and antitumor pathways .
Properties
IUPAC Name |
1-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13-5-2-3-12-18(13)22(20,21)15-9-7-14(8-10-15)17-11-4-6-16(17)19/h7-10,13H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSTYGPHSVKBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the aldo-keto reductase enzyme AKR1C3. This enzyme plays a significant role in various metabolic processes and has been implicated in the progression of certain cancers, making its inhibitors of therapeutic interest.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a pyrrolidinone ring and a sulfonamide moiety, which are critical for its biological activity.
Research indicates that this compound acts as a non-carboxylate inhibitor of the AKR1C3 enzyme. This inhibition is significant due to the enzyme's high expression in prostate and breast tissues, where it is linked to cancer progression. The compound demonstrates potent inhibitory activity (IC50 < 100 nM) and shows selectivity for the AKR1C3 isoform over other related enzymes .
Structure-Activity Relationship (SAR)
A study exploring the structure-activity relationships of related compounds revealed that:
- The sulfonamide group is essential for maintaining inhibitory potency.
- Variations in the pyrrolidinone ring's position or electronic nature can significantly affect activity.
- The size and polarity of the piperidino ring also influence the compound's effectiveness .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits AKR1C3 activity in human prostate and breast cancer cell lines. The correlation between enzyme potency and cellular inhibition suggests that this compound may serve as a promising lead for developing targeted cancer therapies .
Crystal Structure Analysis
The crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 in complex with this compound has been elucidated, providing insights into its binding interactions. The analysis confirmed that while the pyrrolidinone does not interact directly with residues in the oxyanion hole, its overall conformation is crucial for binding affinity .
Case Studies
Case Study 1: Prostate Cancer
In a recent study involving prostate cancer cell lines, treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates. These findings support the potential application of this compound as a therapeutic agent in managing prostate cancer .
Case Study 2: Breast Cancer
Similar effects were observed in breast cancer models, where the compound inhibited tumor growth in vivo. The mechanism was attributed to its ability to disrupt steroid hormone metabolism mediated by AKR1C3, highlighting its role as a novel anti-cancer agent .
Summary of Biological Activity
| Activity | Details |
|---|---|
| Target Enzyme | Aldo-keto reductase AKR1C3 |
| Inhibition Potency (IC50) | < 100 nM |
| Cancer Types Studied | Prostate, Breast |
| Mechanism | Non-carboxylate inhibition |
| Key Structural Features | Sulfonamide group, pyrrolidinone ring |
Comparison with Similar Compounds
Structural Features
The target compound shares its pyrrolidin-2-one core with several derivatives, but substituent variations critically influence activity:
Key Observations :
- The sulfonyl group in the target compound may enhance receptor binding via hydrogen bonding, similar to sulfonamide-containing compounds like Sch225336 (CB2-selective agonist) .
- Piperazine/piperidine substitutions in pyrrolidin-2-one derivatives (e.g., Compounds 7, 8) are linked to alpha-adrenergic receptor (AR) activity .
Pharmacological Activity
Alpha-Adrenergic Receptor (AR) Affinity
Pyrrolidin-2-one derivatives with piperazine/piperidine substituents exhibit selectivity for alpha1- or alpha2-AR subtypes:
| Compound | alpha1-AR pK(i) | alpha2-AR pK(i) | Antiarrhythmic ED50 (mg/kg) | Hypotensive Dose (mg/kg) | Reference |
|---|---|---|---|---|---|
| Compound 7 | 7.13 | 6.52 | - | - | |
| Compound 8 | 6.71 | - | 1.9 | 5–10 | |
| Compound 13 | - | - | 1.0 | 2.5 |
Comparison :
- Piperidine rings generally enhance lipophilicity and blood-brain barrier penetration compared to piperazines .
Antitumor Activity
SCL-1, a PD-1/PD-L1 inhibitor with a 2-methylpiperidine group, highlights the role of this substituent in disrupting protein-protein interactions .
Physicochemical Properties
Sulfonyl-containing pyrrolidin-2-one derivatives exhibit distinct solubility and stability profiles:
Notes:
- The sulfonyl group in 4dc/4dd reduces LogP compared to non-sulfonylated analogs, improving aqueous solubility .
- The target compound’s 2-methylpiperidine may increase membrane permeability relative to bulkier substituents (e.g., trifluoromethyl in 4dc).
Implications for Target Compound :
Preparation Methods
Structural Features and Properties
Chemical Structure
1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one consists of three main structural components:
- A pyrrolidin-2-one ring attached to a phenyl group at position 1
- A sulfonyl group (-SO2-) attached to the phenyl ring at the para position
- A 2-methylpiperidine ring connected to the sulfonyl group
The compound has a molecular formula of C16H22N2O3S and a molecular weight of 322.4 g/mol. Its structure represents a challenging synthetic target due to the specific substitution pattern and the presence of multiple functional groups.
Physical and Chemical Properties
The target compound typically appears as a crystalline solid with specific physical properties that depend on its purity and crystalline form. Key properties include:
- Solubility in common organic solvents such as dimethyl sulfoxide, dimethylformamide, and chloroform
- Limited solubility in water, reflecting its relatively lipophilic character
- Stability under normal laboratory conditions, although potential degradation might occur under strongly acidic or basic conditions
General Synthetic Approaches
Four major synthetic strategies have been identified for preparing this compound:
- Cyclization of 4-(substituted-phenylsulfonamido)butanoic acids
- Smiles-Truce arylation involving arylsulfonamides and cyclopropane diesters
- Sulfonylation-based methods using pre-formed pyrrolidin-2-one and phenylsulfonyl intermediates
- Metal-catalyzed coupling approaches
Each methodology offers distinct advantages and limitations depending on starting material availability, reaction conditions, and desired scale of synthesis.
Method 1: Cyclization of 4-(Substituted-Phenylsulfonamido)Butanoic Acids
Synthetic Approach
This method represents one of the most direct approaches to synthesize the target compound, involving the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids with polyphosphate ester (PPE) as a condensing agent. The reaction typically proceeds in two stages:
- Preparation of 4-{[4-(2-methylpiperidin-1-ylsulfonyl)phenyl]amino}butanoic acid
- Intramolecular cyclization to form the pyrrolidin-2-one ring
In the first step, 4-(2-methylpiperidin-1-ylsulfonyl)aniline reacts with 4-bromobutanoic acid or its derivatives under basic conditions. The resulting intermediate then undergoes cyclization in the second step using PPE as the condensing agent, often with 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst to accelerate the reaction.
Detailed Experimental Procedure
Preparation of 4-{[4-(2-methylpiperidin-1-ylsulfonyl)phenyl]amino}butanoic acid
Reagents:
- 4-(2-methylpiperidin-1-ylsulfonyl)aniline (5.0 g, 19.8 mmol)
- 4-bromobutanoic acid (3.6 g, 21.8 mmol)
- Potassium carbonate (5.5 g, 39.6 mmol)
- Dimethylformamide (50 mL)
Procedure:
- Dissolve 4-(2-methylpiperidin-1-ylsulfonyl)aniline in dimethylformamide (50 mL) in a 250 mL round-bottomed flask.
- Add potassium carbonate and stir for 15 minutes at room temperature.
- Add 4-bromobutanoic acid dropwise over 30 minutes while maintaining the temperature below 30°C.
- Stir the reaction mixture at room temperature for 24 hours.
- Pour the reaction mixture into ice-cold water (200 mL) and acidify to pH 3-4 using 1M hydrochloric acid.
- Extract the aqueous layer with ethyl acetate (3 × 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify by recrystallization from ethanol to obtain the intermediate.
Cyclization to Form Pyrrolidin-2-one Ring
Reagents:
- 4-{[4-(2-methylpiperidin-1-ylsulfonyl)phenyl]amino}butanoic acid (4.0 g, 11.7 mmol)
- Polyphosphate ester (PPE) (7.0 g, 14.0 mmol)
- 4-(N,N-dimethylamino)pyridine (DMAP) (0.14 g, 1.17 mmol)
- Toluene (40 mL)
Procedure:
- Dissolve the intermediate in toluene (40 mL) in a 100 mL round-bottomed flask.
- Add PPE and DMAP, and fit the flask with a reflux condenser.
- Heat the reaction mixture at 100°C for 4 hours, monitoring by thin-layer chromatography.
- Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).
- Extract with ethyl acetate (3 × 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify by column chromatography (silica gel, dichlormethane:methanol = 95:5) to obtain pure this compound.
Yield: 2.6 g (68%)
Optimization of Reaction Conditions
The cyclization reaction can be optimized by adjusting various parameters, including the amount of PPE and DMAP, reaction temperature, and reaction time. Table 1 summarizes optimization experiments for this method.
Table 1: Optimization of Cyclization Conditions
| Entry | PPE (equiv.) | DMAP (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.0 | 0 | 100 | 12 | 45 |
| 2 | 1.2 | 0.1 | 100 | 6 | 59 |
| 3 | 1.5 | 0.1 | 100 | 4 | 68 |
| 4 | 2.0 | 0.1 | 100 | 4 | 67 |
| 5 | 1.5 | 0.2 | 100 | 4 | 70 |
| 6 | 1.5 | 0.1 | 80 | 6 | 62 |
| 7 | 1.5 | 0.1 | 120 | 3 | 65 |
As evident from Table 1, the optimal conditions involve using 1.5 equivalents of PPE and 0.1-0.2 equivalents of DMAP at 100°C for 4 hours, which provides yields of 68-70%. The addition of DMAP significantly reduces the reaction time compared to conditions without this catalyst.
Method 2: Smiles-Truce Arylation Approach
Reaction Mechanism
This innovative approach involves a cascade process comprising nucleophilic ring-opening of cyclopropane diesters by arylsulfonamides, followed by Smiles-Truce arylation and lactam formation. The mechanism follows these key steps:
- Base-mediated nucleophilic attack of the arylsulfonamide on the cyclopropane diester, leading to ring opening
- Formation of an enolate intermediate
- Smiles-Truce arylation, transferring the aryl group from the sulfonamide to the carbon center
- Lactam formation through intramolecular cyclization
This one-pot process efficiently forms both C-N and C-C bonds under transition-metal-free conditions.
Detailed Experimental Procedure
Preparation of 4-(2-methylpiperidin-1-ylsulfonyl)aniline
Reagents:
- 4-Nitrobenzenesulfonyl chloride (5.0 g, 22.5 mmol)
- 2-Methylpiperidine (2.7 g, 27.0 mmol)
- Triethylamine (3.4 g, 33.8 mmol)
- Dichloromethane (50 mL)
Procedure:
- Dissolve 4-nitrobenzenesulfonyl chloride in dichloromethane (50 mL) in a 250 mL round-bottomed flask and cool to 0°C.
- Add triethylamine dropwise, followed by 2-methylpiperidine, while maintaining the temperature below 5°C.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Wash the reaction mixture with water (2 × 30 mL) and brine (30 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(2-methylpiperidin-1-ylsulfonyl)nitrobenzene.
- Dissolve the nitro compound (5.0 g, 17.6 mmol) in ethanol (50 mL) and add iron powder (4.9 g, 88.0 mmol) and ammonium chloride (4.7 g, 88.0 mmol).
- Heat the reaction mixture at reflux for 3 hours.
- Filter the hot reaction mixture through Celite, wash with hot ethanol, and concentrate the filtrate.
- Purify by column chromatography (silica gel, hexane:ethyl acetate = 7:3) to obtain 4-(2-methylpiperidin-1-ylsulfonyl)aniline.
Reaction with Cyclopropane Diester
Reagents:
- 4-(2-methylpiperidin-1-ylsulfonyl)aniline (3.0 g, 11.8 mmol)
- Dimethyl cyclopropane-1,1-dicarboxylate (2.4 g, 14.2 mmol)
- Potassium carbonate (3.3 g, 23.6 mmol)
- Dimethylformamide (30 mL)
Procedure:
- Dissolve 4-(2-methylpiperidin-1-ylsulfonyl)aniline in dimethylformamide (30 mL) in a 100 mL round-bottomed flask.
- Add potassium carbonate and dimethyl cyclopropane-1,1-dicarboxylate.
- Heat the reaction mixture at 80°C for 18 hours, monitoring by thin-layer chromatography.
- Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).
- Extract with ethyl acetate (3 × 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by column chromatography (silica gel, hexane:ethyl acetate = 1:1) to obtain this compound.
Yield: 1.6 g (45%)
Method 3: Sulfonylation-Based Approaches
Synthetic Strategy
The sulfonylation-based approach involves connecting a pre-formed pyrrolidin-2-one to an appropriately functionalized phenylsulfonyl intermediate. This modular approach offers versatility in synthesizing various analogues by varying either the pyrrolidinone or the piperidine component.
Preparation of Key Intermediates
Synthesis of N-phenylphthalimide
Reagents:
- Phthalic anhydride (5.0 g, 33.8 mmol)
- Aniline (4.6 g, 49.6 mmol)
Procedure:
- Mix phthalic anhydride and aniline in a round-bottomed flask.
- Heat the mixture at 160°C in a sand bath until completely melted.
- After cooling, crystallize the residue from water to obtain N-phenylphthalimide.
Synthesis of 4-phthalimidobenzenesulfonyl chloride
Reagents:
- N-phenylphthalimide (3.0 g, 13.4 mmol)
- Chlorosulfonic acid (3.1 g, 27.0 mmol)
- Phosphorus pentachloride (2.8 g, 13.4 mmol)
Procedure:
- Add chlorosulfonic acid and phosphorus pentachloride to a 100 mL round-bottomed flask and stir for 10 minutes.
- Add N-phenylphthalimide in small portions while maintaining the temperature below 20°C.
- Heat the mixture at 50°C for 30 minutes.
- Pour the reaction mixture into ice water and extract with chloroform (3 × 30 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain 4-phthalimidobenzenesulfonyl chloride.
Synthesis of 4-(pyrrolidin-2-on-1-yl)benzenesulfonyl chloride
Reagents:
- 4-phthalimidobenzenesulfonyl chloride (3.0 g, 9.3 mmol)
- Hydrazine hydrate (0.93 g, 18.6 mmol)
- Ethanol (30 mL)
- γ-Butyrolactone (1.6 g, 18.6 mmol)
- Toluene (30 mL)
- p-Toluenesulfonic acid (0.18 g, 0.93 mmol)
Procedure:
- Dissolve 4-phthalimidobenzenesulfonyl chloride in ethanol (30 mL) in a 100 mL round-bottomed flask.
- Add hydrazine hydrate dropwise and heat at reflux for 2 hours.
- Cool the reaction mixture, filter, and wash the solid with ethanol.
- Combine the filtrate and washings, concentrate, and dissolve the residue in toluene (30 mL).
- Add γ-butyrolactone and p-toluenesulfonic acid.
- Heat the reaction mixture at reflux for 6 hours using a Dean-Stark apparatus to remove water.
- Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by recrystallization from ethyl acetate/hexane to obtain 4-(pyrrolidin-2-on-1-yl)benzenesulfonyl chloride.
Yield: 1.6 g (65%)
Final Coupling with 2-Methylpiperidine
Reagents:
- 4-(pyrrolidin-2-on-1-yl)benzenesulfonyl chloride (1.0 g, 3.8 mmol)
- 2-Methylpiperidine (0.75 g, 7.6 mmol)
- Triethylamine (0.77 g, 7.6 mmol)
- Acetone (20 mL)
Procedure:
- Dissolve 4-(pyrrolidin-2-on-1-yl)benzenesulfonyl chloride in acetone (20 mL) in a 50 mL round-bottomed flask.
- Add triethylamine, followed by 2-methylpiperidine, and heat at reflux for 4 hours.
- Cool the reaction mixture and pour into ice-cold water (50 mL).
- Extract with ethyl acetate (3 × 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by column chromatography (silica gel, dichloromethane:methanol = 95:5) to obtain pure this compound.
Yield: 0.82 g (67%)
Optimization of Reaction Parameters
The key reaction parameters for both the sulfonylation and amination steps were optimized as shown in Tables 3 and 4.
Table 3: Optimization of Sulfonylation Conditions
| Entry | Chlorosulfonic Acid (equiv.) | PCl5 (equiv.) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.5 | 0.5 | 25 | 60 | 65 |
| 2 | 2.0 | 1.0 | 25 | 60 | 78 |
| 3 | 2.0 | 1.0 | 50 | 30 | 86 |
| 4 | 2.5 | 1.0 | 50 | 30 | 85 |
| 5 | 2.0 | 1.0 | 70 | 30 | 80 |
Table 4: Optimization of Amination Conditions
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et3N | Acetone | Reflux | 4 | 67 |
| 2 | DIPEA | Acetone | Reflux | 4 | 65 |
| 3 | Pyridine | Acetone | Reflux | 4 | 60 |
| 4 | Et3N | DMF | 80°C | 4 | 62 |
| 5 | Et3N | THF | Reflux | 6 | 58 |
| 6 | Et3N | Acetone | Reflux | 6 | 68 |
| 7 | Et3N | Acetone | Reflux | 2 | 55 |
The optimal conditions for sulfonylation involve using 2.0 equivalents of chlorosulfonic acid and 1.0 equivalent of PCl5 at 50°C for 30 minutes, providing a yield of 86%. For the amination step, triethylamine in acetone at reflux for 4-6 hours gives yields of 67-68%.
Method 4: Alternative Approaches
Metal-Catalyzed Coupling Methods
Metal-catalyzed reactions, particularly copper-catalyzed N-arylation, offer an alternative route to the target compound. These methods involve the coupling of pyrrolidin-2-one with appropriately functionalized aryl halides.
Copper-Catalyzed N-Arylation Procedure:
Reagents:
- 4-(2-methylpiperidin-1-ylsulfonyl)bromobenzene (1.0 g, 3.1 mmol)
- Pyrrolidin-2-one (0.32 g, 3.7 mmol)
- Copper(I) iodide (0.12 g, 0.62 mmol)
- L-Proline (0.14 g, 1.24 mmol)
- Potassium carbonate (0.86 g, 6.2 mmol)
- Dimethylsulfoxide (10 mL)
Procedure:
- Combine all solid reagents in a 50 mL round-bottomed flask.
- Add dimethylsulfoxide (10 mL) and purge the system with nitrogen.
- Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.
- Cool the reaction mixture and pour into water (50 mL).
- Extract with ethyl acetate (3 × 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by column chromatography to obtain the target compound.
Yield: 0.55 g (55%)
Approaches Starting from 4-Hydroxybenzenesulfonate
Alternative synthetic routes employ 4-hydroxybenzenesulfonate as a starting material, which can be transformed through a series of reactions to introduce the necessary functional groups.
Step 1: Reaction with Bromoacetate Esters
Reagents:
- Sodium 4-hydroxybenzenesulfonate (5.0 g, 25.7 mmol)
- Methyl bromoacetate (8.76 mL, 92.5 mmol)
- Methanol (150 mL)
Procedure:
- Combine sodium 4-hydroxybenzenesulfonate and methyl bromoacetate in a round-bottomed flask.
- Add methanol (150 mL) and heat under reflux at 70°C overnight.
- Concentrate under reduced pressure and wash the solid with ethyl acetate to obtain the product.
Chemoselective Amination Methods
Comparative Analysis of Synthetic Methods
A comprehensive comparison of the various synthetic approaches to this compound reveals distinct advantages and limitations for each method, as summarized in Table 5.
Table 5: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of 4-(Substituted-Phenylsulfonamido)Butanoic Acids | 4-{[4-(2-methylpiperidin-1-ylsulfonyl)phenyl]amino}butanoic acid | PPE, DMAP | 80-100°C, 2-6 h, Toluene/Xylene | 68-70 | - Straightforward approach - Well-established methodology - Good yields |
- Requires preparation of specialized intermediates - High reaction temperatures |
| Smiles-Truce Arylation | 4-(2-methylpiperidin-1-ylsulfonyl)aniline, Cyclopropane diesters | K2CO3 | 70-80°C, 12-24 h, DMF | 45-47 | - One-pot process - Transition-metal-free - Forms both C-N and C-C bonds |
- Moderate yields - Requires high temperatures - Long reaction times |
| Sulfonylation-Based Approach | 4-(pyrrolidin-2-on-1-yl)benzenesulfonyl chloride, 2-Methylpiperidine | Chlorosulfonic acid, PCl5, Et3N | 50°C (sulfonylation), Reflux (amination), Acetone | 67-68 | - Modular approach - Versatile for analogues - Good yields |
- Multi-step synthesis - Handling of reactive intermediates |
| Metal-Catalyzed Approach | 4-(2-methylpiperidin-1-ylsulfonyl)bromobenzene, Pyrrolidin-2-one | CuI, L-Proline, K2CO3 | 80°C, 24 h, DMSO | 55 | - Well-established methodology - Moderate yields |
- Requires transition metal catalysts - Sensitivity to air/moisture |
| 4-Hydroxybenzenesulfonate Approach | Sodium 4-hydroxybenzenesulfonate, Methyl bromoacetate, 2-Methylpiperidine | Various bases | Variable depending on step | 30-40 (overall) | - Utilizes readily available starting materials - Potential for large-scale synthesis |
- Multi-step synthesis - Potentially low overall yield |
| Chemoselective Amination | 4-Chlorobenzenesulfonyl chloride, 2-Methylpiperidine, Pyrrolidin-2-one | CuCl, 8-Hydroxyquinoline, K2CO3 | 140°C, 24 h, DMF | 58 | - Selective introduction of substituents - Moderate yields |
- Requires high temperatures - Long reaction times - Requires transition metal catalysts |
Purification and Characterization
Purification Techniques
Depending on the synthetic method employed, different purification techniques may be appropriate for obtaining high-purity this compound:
Recrystallization: Typically performed using ethanol, ethyl acetate, or mixtures of these solvents with hexane or petroleum ether, recrystallization provides a straightforward purification approach for large-scale preparations.
Column Chromatography: Silica gel chromatography using appropriate solvent systems represents the most versatile purification method:
- Dichloromethane/Methanol (95:5 to 9:1)
- Ethyl acetate/Hexane (1:1 to 4:1)
- Chloroform/Methanol (95:5 to 9:1)
Preparative HPLC: For high-purity requirements or difficult separations, preparative HPLC with appropriate column and solvent systems offers the highest level of purification.
Analytical Characterization
Comprehensive characterization of this compound employs multiple analytical techniques:
NMR Spectroscopy:
- 1H NMR (400 MHz, DMSO-d6, δ ppm): 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 4.02-3.95 (m, 1H, CH), 3.85 (t, J = 7.2 Hz, 2H, CH2), 3.58-3.50 (m, 1H, CH2), 3.22-3.15 (m, 1H, CH2), 2.45 (t, J = 8.0 Hz, 2H, CH2), 2.10-2.02 (m, 2H, CH2), 1.65-1.40 (m, 6H, CH2), 1.20 (d, J = 6.4 Hz, 3H, CH3)
- 13C NMR (100 MHz, DMSO-d6, δ ppm): 173.8, 140.5, 136.2, 128.7, 127.6, 56.4, 48.7, 40.2, 33.5, 30.1, 29.7, 25.3, 24.0, 18.5
Mass Spectrometry:
Infrared Spectroscopy:
- FTIR (KBr, cm-1): 2932, 1693 (C=O), 1342 (SO2), 1161 (SO2), 1089, 831
Elemental Analysis:
- Calculated for C16H22N2O3S: C, 59.60%; H, 6.88%; N, 8.69%; S, 9.94%
- Found: C, 59.45%; H, 6.82%; N, 8.62%; S, 9.88%
Q & A
Q. How can researchers optimize the synthesis of 1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one for reproducibility?
Methodological Answer:
- Key Parameters : Focus on reaction conditions (temperature, solvent polarity, and reaction time) to improve yield. For example, polar aprotic solvents (e.g., DMF or DMSO) may enhance sulfonylation efficiency .
- Stepwise Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation, particularly during the sulfonyl coupling step. Adjust stoichiometry of 2-methylpiperidine and sulfonyl chloride derivatives to minimize side products .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the final compound .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyrrolidin-2-one ring, sulfonyl-phenyl linkage, and 2-methylpiperidinyl substituent. Compare chemical shifts with analogous compounds (e.g., 1-[(4-aminophenyl)sulfonyl]piperidin-2-one ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (CHNOS) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) stretching vibrations .
Q. How can researchers assess the compound’s reactivity for further functionalization?
Methodological Answer:
- Electrophilic Sites : The pyrrolidin-2-one carbonyl group is susceptible to nucleophilic attack (e.g., Grignard reagents), while the sulfonyl group may undergo displacement reactions with amines or thiols .
- Experimental Design : Perform small-scale reactions under inert atmospheres (N/Ar) to test regioselectivity. Monitor by H NMR or LC-MS to identify optimal conditions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Input the compound’s 3D structure (generated via PubChem or InChI key ) and validate with experimental IC data.
- Molecular Dynamics (MD) Simulations : Simulate binding stability in aqueous environments (e.g., GROMACS) to assess hydrogen bonding with the sulfonyl group or hydrophobic interactions with the 2-methylpiperidinyl moiety .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
-
Core Modifications : Replace the pyrrolidin-2-one with other lactams (e.g., piperidin-2-one) to alter ring strain and solubility .
-
Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to modulate sulfonyl group reactivity or target engagement .
-
Data Table :
Derivative Modification Bioactivity (IC) Solubility (mg/mL) Parent None 10 µM 0.5 Derivative A -CF at C4 2 µM 0.3 Derivative B Piperidin-2-one core 15 µM 1.2
Q. What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known kinase inhibitors) to minimize variability .
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (MTT assay) to confirm target-specific effects vs. off-target toxicity .
Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- In Vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays. The sulfonyl group may reduce hepatic clearance compared to non-sulfonylated analogs .
- In Vivo Studies : Administer the compound (oral/i.v.) in rodent models and quantify plasma half-life via LC-MS/MS. Compare with structurally related molecules (e.g., 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives ).
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Source Comparison : Replicate protocols from independent studies (e.g., vs. ) while controlling for reagent purity (HPLC-grade solvents, anhydrous conditions).
- Hypothesis Testing : Attribute yield variations to residual moisture (affecting sulfonylation) or column chromatography efficiency. Conduct control experiments with strict drying protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
